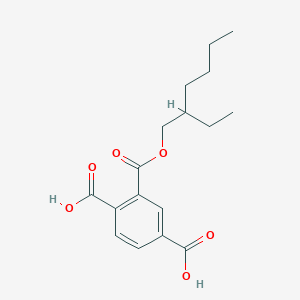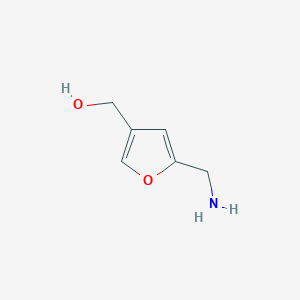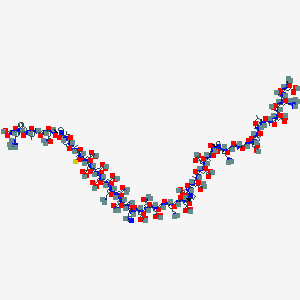
Pancreastatin-52
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pancreastatin-52 is a peptide hormone that is derived from the chromogranin A protein. It is primarily produced by the pancreas and has been found to have a wide range of potential applications in scientific research. In Additionally, we will list several future directions for research on this promising peptide hormone.
Mécanisme D'action
The exact mechanism of action of pancreastatin-52 is not fully understood. However, it is believed to work by inhibiting the growth of cancer cells and reducing inflammation. It may also have a role in regulating insulin secretion and glucose metabolism.
Effets Biochimiques Et Physiologiques
Pancreastatin-52 has several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It also has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, it may have a role in regulating insulin secretion and glucose metabolism by modulating the activity of pancreatic beta cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using pancreastatin-52 in lab experiments is its specificity for certain types of cancer cells. This makes it a potentially useful tool for studying the mechanisms of cancer cell growth and proliferation. Additionally, its anti-inflammatory effects may be useful in studying the role of inflammation in various diseases.
However, there are also some limitations to using pancreastatin-52 in lab experiments. One limitation is the cost of synthesizing the peptide, which can be expensive. Additionally, it may not be effective in all types of cancer cells, and its mechanism of action is not fully understood.
Orientations Futures
There are several future directions for research on pancreastatin-52. One area of interest is its potential use in combination with other anti-cancer drugs to enhance their effectiveness. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects. Finally, there is a need for more studies on its potential use in the treatment of inflammatory diseases.
Conclusion:
In conclusion, pancreastatin-52 is a promising peptide hormone with a wide range of potential applications in scientific research. Its anti-tumor and anti-inflammatory effects make it a potentially useful tool for studying the mechanisms of cancer growth and inflammation. While there are some limitations to using pancreastatin-52 in lab experiments, its specificity for certain types of cancer cells and its potential for use in combination with other drugs make it an exciting area for future research.
Méthodes De Synthèse
Pancreastatin-52 is typically synthesized using solid-phase peptide synthesis. This method involves the stepwise addition of amino acids to a resin support, which is then cleaved to release the peptide. The resulting peptide is then purified using high-performance liquid chromatography (HPLC) to obtain a highly pure product.
Applications De Recherche Scientifique
Pancreastatin-52 has been found to have a wide range of potential applications in scientific research. It has been shown to have anti-tumor effects in several types of cancer, including pancreatic cancer, breast cancer, and neuroblastoma. Additionally, it has been found to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
Numéro CAS |
111364-77-3 |
|---|---|
Nom du produit |
Pancreastatin-52 |
Formule moléculaire |
C228H360N68O89S |
Poids moléculaire |
5510 g/mol |
Nom IUPAC |
(4S)-4-[(2-aminoacetyl)amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[2-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-(carboxymethylamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C228H360N68O89S/c1-105(2)86-141(213(372)284-143(88-116-32-19-18-20-33-116)214(373)266-119(37-27-80-243-227(238)239)190(349)251-100-179(340)341)263-164(311)99-248-191(350)122(42-59-153(233)300)281-221(380)152-41-31-84-296(152)226(385)182(109(9)10)293-223(382)181(108(7)8)292-187(346)114(15)257-196(355)139(76-85-386-17)280-209(368)137(57-74-175(332)333)276-208(367)136(56-73-174(330)331)275-207(366)135(55-72-173(328)329)274-206(365)134(54-71-172(326)327)273-205(364)133(53-70-171(324)325)272-197(356)120(35-22-25-78-230)267-201(360)127(44-61-155(235)302)270-203(362)129(46-63-157(237)304)278-218(377)149(103-299)290-215(374)144(89-117-93-242-104-252-117)285-210(369)138(58-75-176(334)335)277-202(361)128(45-62-156(236)303)269-199(358)125(49-66-167(316)317)261-162(309)98-246-189(348)118(34-21-24-77-229)260-161(308)97-247-192(351)123(47-64-165(312)313)282-220(379)151-40-30-83-295(151)225(384)146(91-178(338)339)287-211(370)126(43-60-154(234)301)264-185(344)112(13)255-194(353)130(50-67-168(318)319)271-204(363)132(52-69-170(322)323)265-184(343)111(12)254-160(307)95-250-219(378)150-39-29-82-294(150)224(383)140(36-23-26-79-231)262-163(310)96-245-183(342)110(11)253-159(306)94-249-193(352)145(90-177(336)337)286-222(381)180(107(5)6)291-188(347)115(16)258-212(371)142(87-106(3)4)283-186(345)113(14)256-195(354)131(51-68-169(320)321)279-217(376)148(102-298)288-198(357)121(38-28-81-244-228(240)241)268-216(375)147(101-297)289-200(359)124(48-65-166(314)315)259-158(305)92-232/h18-20,32-33,93,104-115,118-152,180-182,297-299H,21-31,34-92,94-103,229-232H2,1-17H3,(H2,233,300)(H2,234,301)(H2,235,302)(H2,236,303)(H2,237,304)(H,242,252)(H,245,342)(H,246,348)(H,247,351)(H,248,350)(H,249,352)(H,250,378)(H,251,349)(H,253,306)(H,254,307)(H,255,353)(H,256,354)(H,257,355)(H,258,371)(H,259,305)(H,260,308)(H,261,309)(H,262,310)(H,263,311)(H,264,344)(H,265,343)(H,266,373)(H,267,360)(H,268,375)(H,269,358)(H,270,362)(H,271,363)(H,272,356)(H,273,364)(H,274,365)(H,275,366)(H,276,367)(H,277,361)(H,278,377)(H,279,376)(H,280,368)(H,281,380)(H,282,379)(H,283,345)(H,284,372)(H,285,369)(H,286,381)(H,287,370)(H,288,357)(H,289,359)(H,290,374)(H,291,347)(H,292,346)(H,293,382)(H,312,313)(H,314,315)(H,316,317)(H,318,319)(H,320,321)(H,322,323)(H,324,325)(H,326,327)(H,328,329)(H,330,331)(H,332,333)(H,334,335)(H,336,337)(H,338,339)(H,340,341)(H4,238,239,243)(H4,240,241,244)/t110-,111-,112-,113-,114-,115-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,180-,181-,182-/m0/s1 |
Clé InChI |
GGMACTKSYJSEOH-RGHIJJBHSA-N |
SMILES isomérique |
C[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)CN |
SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C4CCCN4C(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C5CCCN5C(=O)C(CCCCN)NC(=O)CNC(=O)C(C)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)CN |
SMILES canonique |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C4CCCN4C(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C5CCCN5C(=O)C(CCCCN)NC(=O)CNC(=O)C(C)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)CN |
Autres numéros CAS |
111364-77-3 |
Séquence |
GESRSEALAVDGAGKPGAEEAQDPEGKGEQEHSQQKEEEEEMAVVPQGLFRG |
Synonymes |
pancreastatin, human pancreastatin-52 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



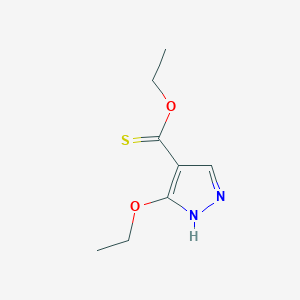


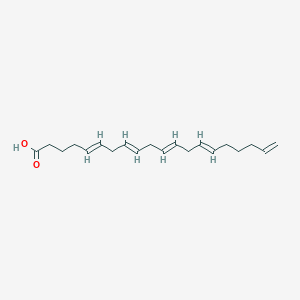
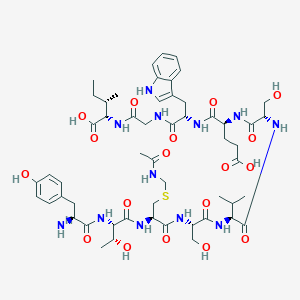
![(2Z)-2-[(E)-3-(3,3-Dimethyl-1-octylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethyl-1-octylindole;iodide](/img/structure/B47779.png)
![(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester](/img/structure/B47780.png)


![3-Methylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride](/img/structure/B47783.png)

![3,7-Bis(ethoxymethyl)-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,5,8,10-tetrone](/img/structure/B47785.png)
